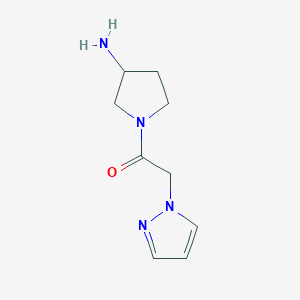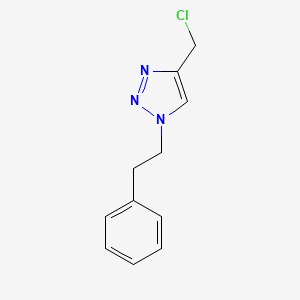![molecular formula C12H12N4 B1491672 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098141-48-9](/img/structure/B1491672.png)
1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole
Overview
Description
“1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole” is a compound that belongs to the class of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . They are known for their wide range of biological activities .
Scientific Research Applications
Antioxidant and Antimicrobial Agents
Pyrazole derivatives have been synthesized for their potential as antioxidants and antimicrobial agents due to their multicomponent and green synthetic routes .
Cancer Research
Compounds with a pyrazole moiety have shown significant anticancer efficacy in various cell lines, suggesting their use in cancer research and treatment .
Therapeutic Potential
Imidazole-containing compounds, which share a similar structure with pyrazoles, have been explored for their therapeutic potential in treating various diseases .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds are known for their potent antileishmanial and antimalarial activities, indicating their use in parasitic disease research .
Synthetic Techniques and Biological Activity
Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals, highlighting their importance in chemical synthesis and biological activity studies .
Future Directions
Mechanism of Action
Target of Action
The primary targets of 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria respectively . The compound interacts with these targets to exert its pharmacological effects .
Mode of Action
1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole interacts with its targets through a process that involves molecular docking . The compound binds to the target organism, inhibiting its growth and proliferation . This interaction results in the compound’s antileishmanial and antimalarial activities .
Biochemical Pathways
It is known that the compound interferes with the life cycle of the target organisms, disrupting their ability to infect and proliferate within the host . The downstream effects of this disruption include the reduction of disease symptoms and the prevention of disease progression .
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it is well-absorbed and distributed within the body, effectively reaching its target organisms
Result of Action
The action of 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole results in significant antileishmanial and antimalarial effects . The compound has been shown to be more active than standard drugs such as miltefosine and amphotericin B deoxycholate . These effects are observed at the molecular and cellular levels, with the compound inhibiting the growth and proliferation of the target organisms .
Action Environment
The action, efficacy, and stability of 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole can be influenced by various environmental factors. These may include the presence of other compounds, the pH of the environment, and the temperature . .
properties
IUPAC Name |
1-ethyl-7-pyridin-4-ylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-2-15-7-8-16-12(15)11(9-14-16)10-3-5-13-6-4-10/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZZOUUQIWZOOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=C(C=N2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(2-Phenylpropyl)piperidin-3-yl]methanamine](/img/structure/B1491591.png)

![{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1491594.png)
![[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491596.png)


![[1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491602.png)



![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1491609.png)
![[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1491610.png)

![[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1491612.png)